

Comparative Analysis of BAY-728 Cross-reactivity with Deubiquitinases

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Compound of Interest

Compound Name: BAY-728

Cat. No.: B12390371

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of **BAY-728**, a deubiquitinase (DUB) inhibitor, against a panel of other DUBs. The data and experimental protocols presented herein are intended to assist researchers in evaluating the selectivity of this compound for their studies. **BAY-728** is the less active enantiomer of BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21), and is often used as a negative control in research settings.^[1]

Executive Summary

BAY-728 is the inactive enantiomer of BAY-805, a potent inhibitor of USP21. As such, **BAY-728** serves as a crucial negative control for in-vitro and in-vivo studies to ensure that the observed effects are due to the specific inhibition of the target deubiquitinase. This guide presents data from a comprehensive screen of **BAY-728** against a panel of deubiquitinases to assess its cross-reactivity profile.

Data Presentation

The following table summarizes the inhibitory activity of **BAY-728** against a panel of deubiquitinases as determined by the DUBprofiler™ assay. The data is presented as the percentage of inhibition at a concentration of 1 μ M.

Deubiquitinase	% Inhibition at 1 μ M BAY-728
USP2	1
USP4	12
USP5	-1
USP6	1
USP7	-1
USP8	1
USP9X	-3
USP10	1
USP11	2
USP12/UAF1	4
USP13	-1
USP14	1
USP15	-2
USP16	2
USP17	1
USP18	3
USP19	1
USP20	1
USP21	23
USP22/ATXN3L	2
USP23	2
USP24	1
USP25	-2

USP26	2
USP27	1
USP28	1
USP29	1
USP30	1
USP32	1
USP33	1
USP34	1
USP35	1
USP36	1
USP37	1
USP38	1
USP39	1
USP40	1
USP42	1
USP43	1
USP44	1
USP45	1
USP46	1
USP47	1
USP48	1
USP49	1
USP50	1
USP51/PNP	1

UCLH1	1
UCLH3	1
UCLH5	1
BAP1	1
OTUB1	1
OTUB2	1
OTUD1	1
OTUD2	1
OTUD3	1
OTUD4	1
OTUD5	1
OTUD6B	1
OTUD7B/CEZANNE	1
A20/TNFAIP3	1
CYLD	1
JOSD1	1
JOSD2	1
ATXN3	1
AMSH/STAMBP	1
AMSH-LP/STAMBPL1	1
BRCC36	1
MPND/PAN11	1
PRPF8	1
VCPIP1	1

Data extracted from the supplementary information of Göricke F, et al. J Med Chem. 2023.

Experimental Protocols

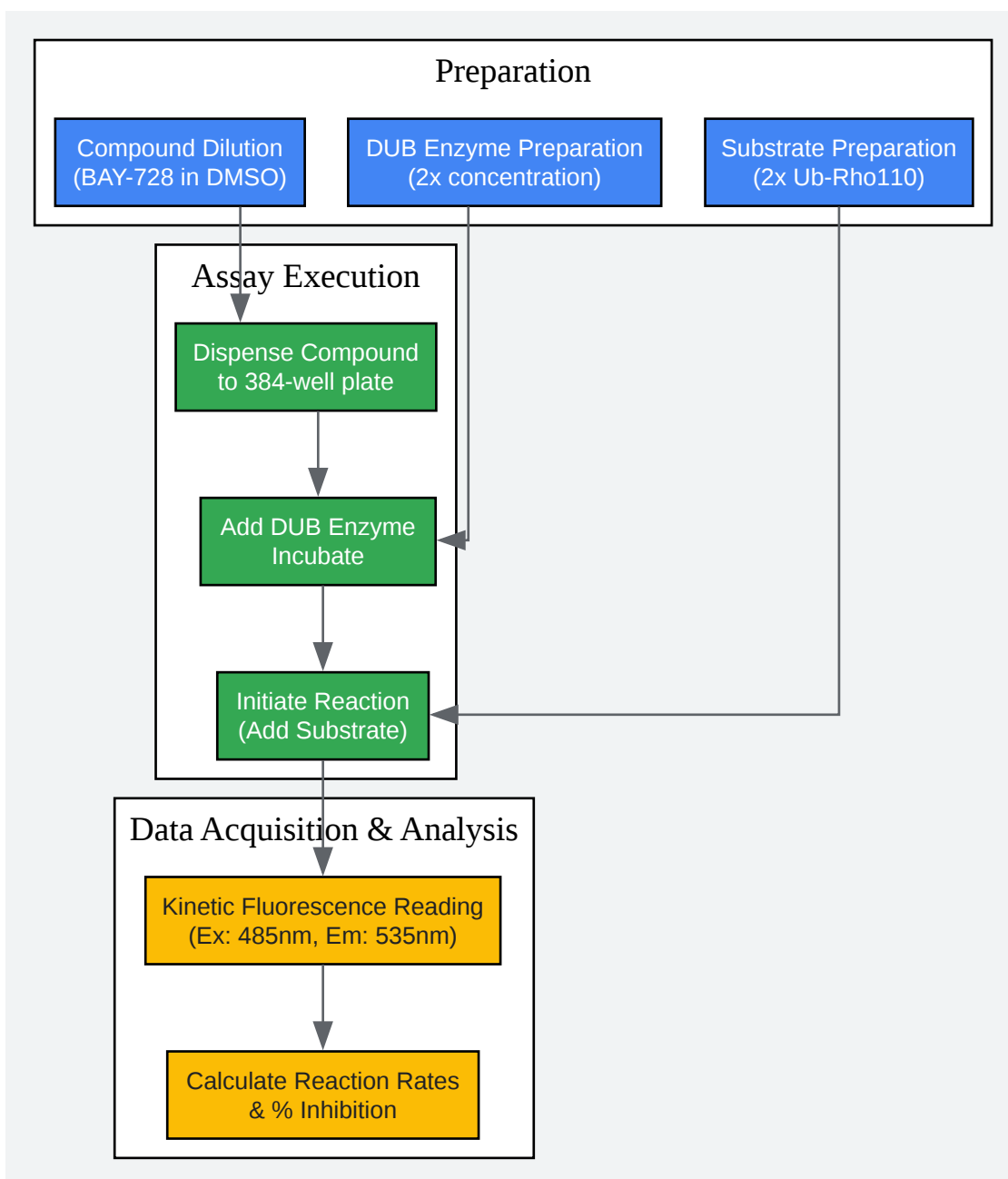
The cross-reactivity data was generated using the DUBprofiler™ service from Ubiquigent. This assay quantifies the activity of deubiquitinases by measuring the cleavage of a fluorogenic substrate.

DUBprofiler™ Assay Protocol (Ubiquitin-Rhodamine 110)

- Assay Principle: The assay measures the enzymatic activity of DUBs through the cleavage of the fluorogenic substrate ubiquitin-rhodamine 110 (Ub-Rho110). Upon cleavage by a DUB, the rhodamine 110 fluorophore is released, resulting in an increase in fluorescence intensity.
- Materials:
 - Recombinant human deubiquitinases
 - **BAY-728** (or other test compounds) dissolved in DMSO
 - Ubiquitin-Rhodamine 110 substrate
 - Assay Buffer: 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.002% Tween-20
 - 384-well assay plates (black, low-volume)
 - Fluorescence plate reader
- Procedure:
 1. Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
 2. 2x concentrated DUB enzyme solutions are prepared in cold assay buffer.

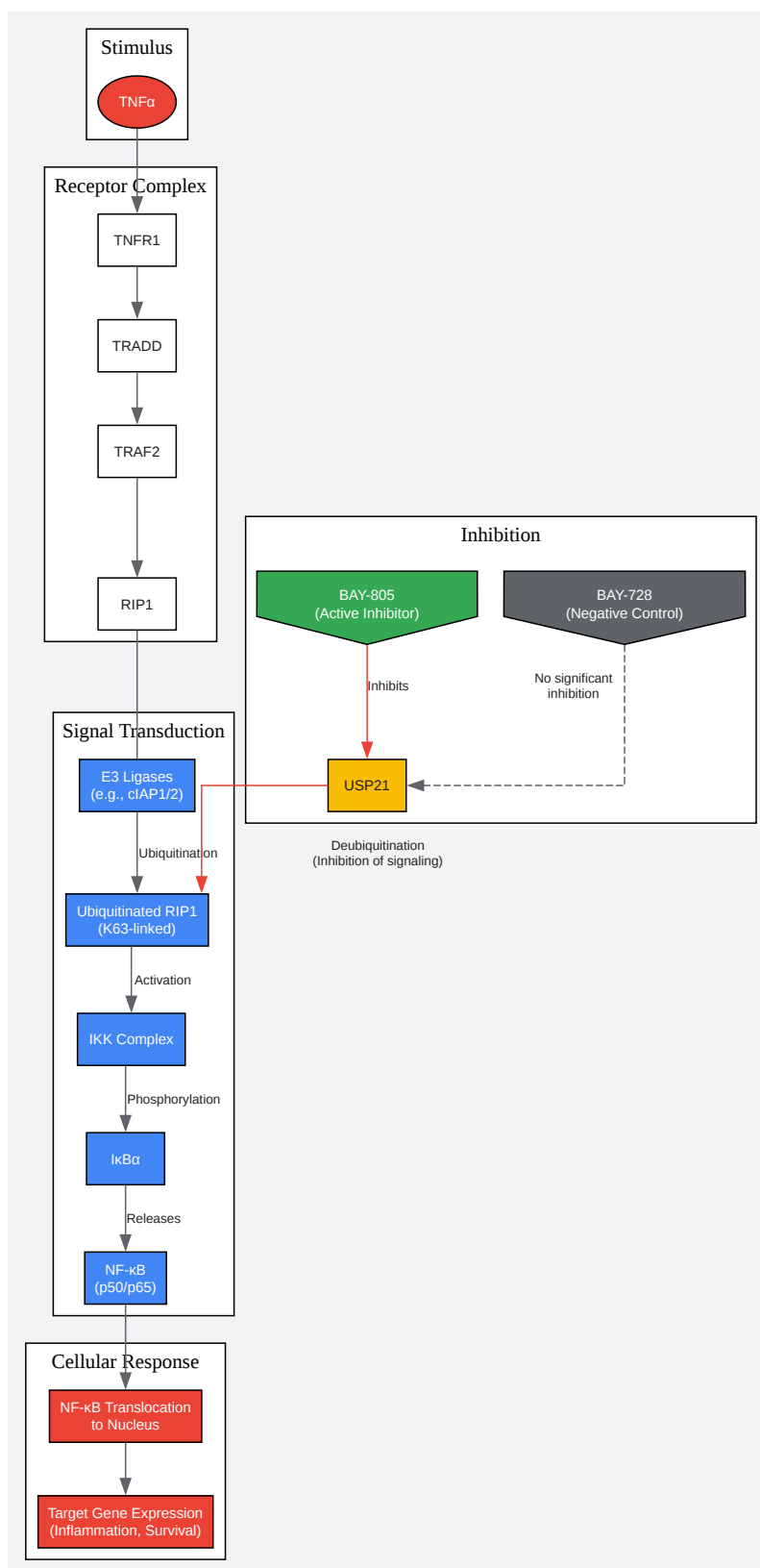
3. 5 µL of the compound solution is dispensed into the wells of a 384-well plate.
 4. 5 µL of the 2x DUB enzyme solution is added to the wells containing the compound, and the plate is incubated for a specified period (e.g., 30 minutes) at room temperature to allow for compound-enzyme interaction.
 5. To initiate the enzymatic reaction, 10 µL of a 2x Ub-Rho110 substrate solution is added to each well.
 6. The fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) is measured kinetically over a period of time (e.g., 30-60 minutes) using a fluorescence plate reader.
 7. The rate of reaction (slope of the linear phase of the fluorescence curve) is calculated.
- Data Analysis:
 - The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the reaction rate of a vehicle control (DMSO).
 - The formula used is: % Inhibition = $100 * (1 - (\text{Rate with compound} / \text{Rate with DMSO}))$.

Mandatory Visualization



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Caption: Experimental workflow for the DUBprofiler™ cross-reactivity assay.



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Caption: Role of USP21 in the NF-κB signaling pathway.

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References

- 1. ubpbio.com [ubpbio.com]
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